molecular formula C8H6FI B14244184 (1-Fluoro-2-iodoethenyl)benzene CAS No. 204399-33-7

(1-Fluoro-2-iodoethenyl)benzene

Cat. No.: B14244184
CAS No.: 204399-33-7
M. Wt: 248.04 g/mol
InChI Key: CTPMQUDSAMZGHN-UHFFFAOYSA-N
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Description

(1-Fluoro-2-iodoethenyl)benzene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethenyl group, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-2-iodoethenyl)benzene typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. This reaction is carried out in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3), resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoro-2-iodoethenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate (Pd(OAc)2) and palladium chloride (Pd(PPh3)2Cl2) are commonly used catalysts.

    Bases: Sodium carbonate (Na2CO3) is frequently used as a base in these reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically substituted ethenylbenzenes, which can be further functionalized for various applications .

Scientific Research Applications

(1-Fluoro-2-iodoethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Fluoro-2-iodoethenyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in organic synthesis and research .

Properties

CAS No.

204399-33-7

Molecular Formula

C8H6FI

Molecular Weight

248.04 g/mol

IUPAC Name

(1-fluoro-2-iodoethenyl)benzene

InChI

InChI=1S/C8H6FI/c9-8(6-10)7-4-2-1-3-5-7/h1-6H

InChI Key

CTPMQUDSAMZGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CI)F

Origin of Product

United States

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